(E,2S,3R)-2-aminopentadec-4-ene-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

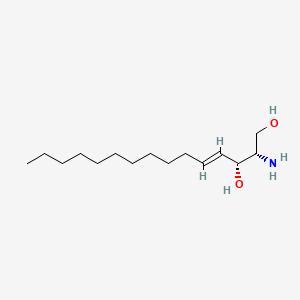

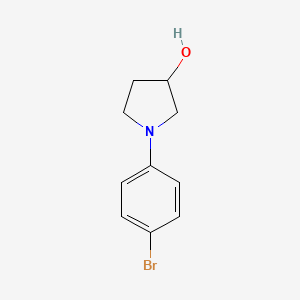

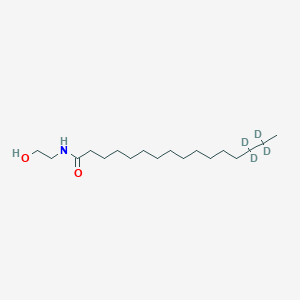

“2S-Amino-4E-pentadecene-1,3R-diol” is an organic compound with the empirical formula C15H31NO2 . It is also known by other names such as 15-Carbon-sphingosine, trans-D-erythro-2-Amino-4-pentadecene-1,3-diol, D-erythro-Sphingosine (d15:1), and D-erythro-Sphingosine C-15 .

Molecular Structure Analysis

The molecular structure of “2S-Amino-4E-pentadecene-1,3R-diol” is represented by the SMILES stringCCCCCCCCCCC\C=C\C@@HC@@HCO . This indicates that the molecule contains a long carbon chain with a double bond, an amino group, and two hydroxyl groups. Physical and Chemical Properties Analysis

“2S-Amino-4E-pentadecene-1,3R-diol” is a solid substance with a molecular weight of 257.41 . It is stored at a temperature of -20°C .Aplicaciones Científicas De Investigación

Tolerancia al Frío en los Cítricos

La esfingosina y el ácido clorogénico se acumularon sustancialmente solo en Ichang papeda, una especie de cítricos resistente al frío . Una mayor acumulación de un espectro de metabolitos, particularmente la esfingosina y el ácido clorogénico, promueve la tolerancia al frío en las especies de cítricos tolerantes al frío .

Inflamación y Fibrosis en el Riñón

El fosfato de esfingosina 1 (S1P), un producto del catabolismo de los esfingolípidos, es un mediador pleiotrópico involucrado en muchas funciones celulares, y los medicamentos dirigidos a la señalización de S1P se han estudiado previamente, particularmente para las enfermedades autoinmunitarias . La señalización local de S1P en las células perivasculares del riñón aumenta la inflamación y la fibrosis .

Estándar Interno en Métodos Cromatográficos o Espectrométricos

La esfingosina (d15:1) está destinada a utilizarse como estándar interno en el análisis de compuestos esfingoides mediante métodos cromatográficos o espectrométricos .

Mecanismo De Acción

Target of Action

Sphingosine (d15:1) primarily targets the Sphingosine-1-phosphate receptors (S1PRs) . These receptors are expressed on the cell surface of many cells throughout the body, including the central nervous system (CNS) . Sphingosine also interacts with the Genome polyprotein in various organisms and the Glycolipid transfer protein in humans .

Mode of Action

Sphingosine (d15:1) is converted into sphingosine-1-phosphate (S1P) by the action of sphingosine kinases . S1P is a bioactive sphingolipid that regulates cellular functions such as proliferation and survival, migration, and adhesion by activating specific high-affinity G-protein-coupled receptors or by acting intracellularly .

Biochemical Pathways

Sphingosine is synthesized de novo starting with the condensation of the amino acid L-serine and palmitoyl-CoA, ending with the hydrolysis of ceramides . Two enzymes, sphingosine kinase 1 (SphK1) and SphK2, catalyze the ATP-dependent phosphorylation of the primary alcohol of sphingosine to form S1P . This S1P pathway has been targeted by the pharmaceutical industry, resulting in FDA-approved therapeutics for autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis (UC) .

Pharmacokinetics

It is known that sphingosine has high metabolic stability . In vivo studies with rats show that peak plasma levels of the compound are proportional to the oral dose, and the parent compound is eliminated with a half-life of approximately 8 hours .

Result of Action

The action of sphingosine (d15:1) and its derivative S1P has multiple effects at the molecular and cellular level. It regulates cell proliferation and survival, migration, cytoskeletal architecture, cell-to-cell contacts and adhesion, and calcium homeostasis . In the context of disease, sphingosine kinase inhibitors have shown therapeutic benefit in models of cancer, arthritis, inflammatory bowel diseases, and atherosclerosis .

Action Environment

The action of sphingosine (d15:1) can be influenced by environmental factors such as diet. Dietary lipids, particularly palmitate, are substrates for the biosynthesis of bioactive sphingolipids . Disturbed serum sphingolipid profiles have been observed in both type 1 and type 2 diabetes patients, suggesting that environmental factors may participate in this process .

Análisis Bioquímico

Biochemical Properties

(E,2S,3R)-2-aminopentadec-4-ene-1,3-diol is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is sphingosine kinase, which phosphorylates sphingosine to form sphingosine-1-phosphate. This reaction is crucial for the regulation of cell growth and survival. Additionally, this compound interacts with ceramide synthase, which converts it into ceramide, a molecule involved in cell signaling and apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sphingosine-1-phosphate, derived from this compound, is known to activate several signaling pathways, including the PI3K/Akt pathway, which promotes cell survival and proliferation . Additionally, this compound can induce apoptosis in certain cell types by increasing the levels of ceramide .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to and activates sphingosine kinase, leading to the production of sphingosine-1-phosphate. This molecule then binds to its receptors on the cell surface, triggering downstream signaling pathways that regulate cell growth and survival . Additionally, this compound can inhibit protein kinase C, which is involved in regulating cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can be degraded by specific enzymes, such as ceramidases . Long-term exposure to this compound has been shown to affect cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can promote cell survival and proliferation by activating the PI3K/Akt pathway . At high doses, this compound can induce apoptosis by increasing ceramide levels . Toxic or adverse effects have been observed at very high doses, including disruptions in cellular metabolism and gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the sphingolipid metabolism pathway, where it is converted into sphingosine-1-phosphate by sphingosine kinase or into ceramide by ceramide synthase . These metabolic pathways are crucial for regulating cell growth, differentiation, and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. It can be transported across cell membranes by ceramide transport proteins and is localized in various cellular compartments, including the plasma membrane and endoplasmic reticulum . The distribution of this compound within cells is essential for its function in cell signaling and metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the plasma membrane, where it interacts with cell surface receptors and signaling molecules . Additionally, this compound can be found in the endoplasmic reticulum and Golgi apparatus, where it is involved in the synthesis and transport of sphingolipids . Post-translational modifications, such as phosphorylation, can also influence its localization and function .

Propiedades

IUPAC Name |

(E,2S,3R)-2-aminopentadec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3/b12-11+/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQIYZIHZCLRSR-AMXOMPAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)